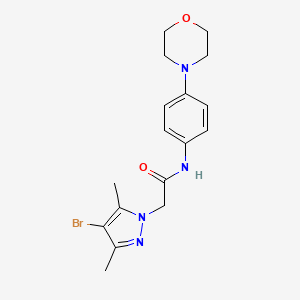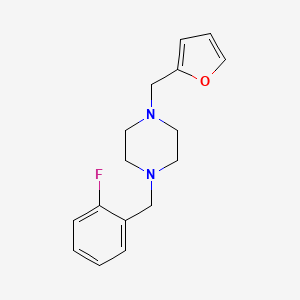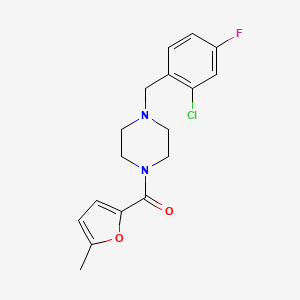
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives involves a multi-step process. Initially, aryl/aralkyl organic acids are converted into esters, then into hydrazides, followed by the creation of 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The target compounds, including similar pyrazole-acetamide structures, are finally synthesized by reacting these thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in a suitable solvent like DMF in the presence of sodium hydride (NaH) (Gul et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that they can exhibit different molecular conformations even within the same crystal structure. For instance, 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides display varying conformations and are linked by combinations of N-H...O and C-H...O hydrogen bonds, forming distinct molecular aggregates or sheets, indicating the significant role of hydrogen bonding in dictating the overall molecular architecture (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives are complex and can involve various reagents to introduce different functional groups. For instance, reactions with thiourea, thioacetamide, or morpholine result in the formation of thiazole, imidazothiazole, and morpholino derivatives, respectively, highlighting the compound's versatility in undergoing chemical transformations to yield a wide range of structures with potential biological activities (Hunnur et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole-acetamide derivatives, such as solubility and crystallinity, can significantly impact their application potential. For example, modifications to the morpholine core of similar compounds have been shown to improve plasmatic stability while maintaining antifungal activity, indicating the importance of optimizing physical properties for pharmaceutical applications (Bardiot et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of pyrazole-acetamide derivatives are crucial for their biological efficacy. For example, the synthesis and evaluation of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety have shown significant antimicrobial and antifungal activities, demonstrating the compound's potential as a versatile scaffold for developing new therapeutic agents (Arafat et al., 2022).
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN4O2/c1-12-17(18)13(2)22(20-12)11-16(23)19-14-3-5-15(6-4-14)21-7-9-24-10-8-21/h3-6H,7-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXLLKSVMYTNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)N3CCOCC3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4541637.png)
![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4541645.png)
![6-(2-furyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541648.png)
![N-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4541651.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4541659.png)
![N-(4-chlorophenyl)-N'-[2-(diethylamino)ethyl]thiourea](/img/structure/B4541666.png)


![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B4541683.png)



![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)